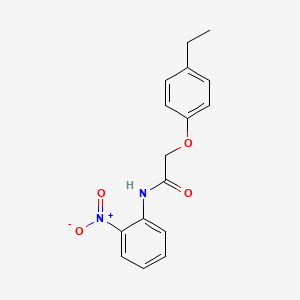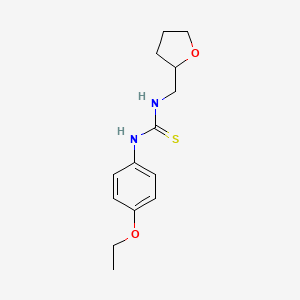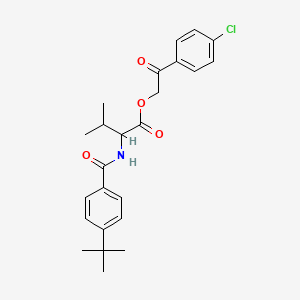![molecular formula C24H36FN3O4 B3972639 1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972639.png)
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate
Vue d'ensemble
Description
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate, also known as MP-10, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the mid-1990s and has since gained attention for its potential use in scientific research. MP-10 has been found to have a range of biochemical and physiological effects, making it a promising candidate for research in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. SSRI drugs are commonly used to treat depression and anxiety, while sigma-1 receptors are involved in a range of physiological processes, including pain perception and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been found to have analgesic effects, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate in lab experiments is its selective action on serotonin reuptake, which allows researchers to investigate the role of serotonin in various physiological processes. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other drugs that have similar effects. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate. One area of interest is its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, this compound may have potential as a treatment for depression and anxiety, as it has been shown to increase levels of neurotransmitters involved in mood regulation. Further research is also needed to investigate the anti-tumor effects of this compound and its potential use in the treatment of cancer. Overall, this compound is a promising candidate for research in various fields, and further investigation is needed to fully understand its potential applications.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for research in various fields. The synthesis of this compound is a complex process that requires specialized equipment and expertise. This compound has potential advantages and limitations for lab experiments, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)-4-piperidinyl]piperazine oxalate has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety. This compound has also been investigated for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor effects in vitro.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3.C2H2O4/c1-18-6-8-19(9-7-18)24-12-10-20(11-13-24)25-14-16-26(17-15-25)22-5-3-2-4-21(22)23;3-1(4)2(5)6/h2-5,18-20H,6-17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZOWFDZFCKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-{[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3972556.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3972562.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972580.png)




![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3972626.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3972633.png)
![1-benzyl-4-[1-(3-chlorobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972647.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B3972652.png)
![3-(1-{[1-(cycloheptylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B3972660.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-3-nitrobenzoate](/img/structure/B3972670.png)